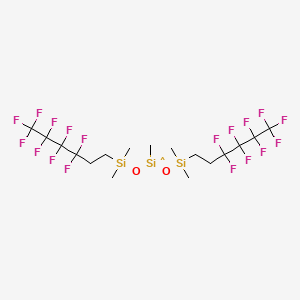
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT, also known as neo-Carbohydrate Sulfate (NCS), is a sulfated polysaccharide that has shown potential in various biomedical applications.
作用機序
The mechanism of action of NCS is complex and not fully understood. It is believed to exert its biological effects through interactions with various cellular and molecular targets, including enzymes, receptors, and signaling pathways. NCS has been shown to inhibit the activity of coagulation factors, such as thrombin and factor Xa, and to modulate the expression of cytokines and growth factors involved in inflammation and tissue repair.
Biochemical and Physiological Effects:
NCS has been shown to have several biochemical and physiological effects. It can inhibit the formation of blood clots, reduce oxidative stress, and modulate the immune response. NCS has also been shown to enhance the proliferation and differentiation of various cells, including endothelial cells, osteoblasts, and fibroblasts.
実験室実験の利点と制限
NCS has several advantages for lab experiments. It is a natural product that is readily available and easy to purify. It is also stable and can be stored for long periods without significant degradation. However, NCS has some limitations, including batch-to-batch variability, difficulty in reproducing results, and potential interference with other assays.
将来の方向性
There are several future directions for research on NCS. One area of interest is the development of novel drug delivery systems using NCS as a carrier. NCS-based hydrogels and nanoparticles have shown potential for targeted drug delivery. Another area of interest is the use of NCS in tissue engineering and regenerative medicine. NCS has been shown to enhance bone regeneration and could be used in the development of novel biomaterials for bone repair. Additionally, further studies are needed to elucidate the mechanism of action of NCS and to optimize its biological activity for various biomedical applications.
Conclusion:
In conclusion, NCS is a sulfated polysaccharide that has shown potential for various biomedical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of NCS in various biomedical applications.
合成法
NCS is synthesized from the red seaweed, Mastocarpus stellatus, through a series of chemical and enzymatic reactions. The process involves extraction of the sulfated polysaccharide from the seaweed, followed by purification and sulfation. The final product is a heptasodium salt of NCS.
科学的研究の応用
NCS has been extensively studied for its potential biomedical applications. It has been shown to have anticoagulant, antithrombotic, anti-inflammatory, antioxidant, and anticancer properties. NCS has also been investigated for its ability to enhance wound healing, promote angiogenesis, and improve bone regeneration.
特性
CAS番号 |
142702-37-2 |
|---|---|
製品名 |
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT |
分子式 |
C15H21N3O.C6H8O7 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



